(Z)-2-(4-chlorophenyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile
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Overview
Description
The compound contains several functional groups including a chlorophenyl group, a trifluoromethyl group, a piperidino group, a thiazolyl group, and a propenenitrile group. These groups could potentially give the compound various chemical properties and reactivities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could potentially be introduced via a C-F bond functionalization of a precursor compound .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the double bond in the propenenitrile group suggests that the compound could exist in different isomeric forms .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the various functional groups present. For example, the trifluoromethyl group is known to be quite reactive and could undergo various types of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the trifluoromethyl group could potentially make the compound more lipophilic, which could influence its solubility and stability .Scientific Research Applications
Synthesis and Anti-arrhythmic Activity
(Z)-2-(4-chlorophenyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile is involved in the synthesis of various compounds with potential anti-arrhythmic activity. One study details the synthesis of piperidine-based 1,3-thiazole derivatives, showcasing significant anti-arrhythmic properties (Abdel‐Aziz et al., 2009).
Reactions with Nitrile Oxides
The compound is used in reactions with nitrile oxides. In one study, reactions of certain thiazolines with nitrile oxides resulted in the formation of various compounds, exploring their structural and pharmacological potential (Kandeel & Youssef, 2001).
Antimicrobial and Anticancer Applications
Another study investigated the spectroscopic characteristics and quantum chemical calculations of a similar molecule, revealing antimicrobial and anticancer activities. Molecular docking was used to understand its interaction with proteins (Viji et al., 2020).
Dopamine Receptor Affinity
Compounds derived from this compound have been studied for their affinity and selectivity towards human dopamine D4 receptors. This research could contribute to the development of new drugs for neurological disorders (Rowley et al., 1997).
Spectroscopic and Quantum Chemical Analysis
Further analysis of similar compounds includes spectroscopic identification, structural features, and molecular docking studies, which are crucial in understanding the molecular interactions and potential pharmaceutical applications of these compounds (Shanmugapriya et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity under different conditions, and evaluations of its potential uses in various fields such as medicine or materials science .
Properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-[2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-thiazol-5-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3S/c19-15-3-1-12(2-4-15)13(10-23)9-16-11-24-17(26-16)25-7-5-14(6-8-25)18(20,21)22/h1-4,9,11,14H,5-8H2/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUQEPDMLPIJIT-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC=C(S2)C=C(C#N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(F)(F)F)C2=NC=C(S2)/C=C(\C#N)/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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